molecular formula C12H22N2O2 B596224 tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1233323-55-1

tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B596224
M. Wt: 226.32
InChI Key: QZRDFJCRLZNCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the CAS Number: 1233323-55-1 . It has a molecular weight of 226.32 . The compound is stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 226.32 .

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Potential

A series of compounds including azaspiro[2.5]octane carboxamide scaffold were identified as potent and selective histamine-3 receptor (H3R) antagonists. These compounds, with modifications on the scaffold, exhibited nanomolar potency in functional assays and showed a selective profile against a broad panel of pharmacological receptors. This indicates potential therapeutic applications in modulating cognitive functions, as exemplified by one compound from this series demonstrating significant in vivo efficacy in a mouse model of cognition (Brown et al., 2014).

2. Chemical Interactions and DNA Adduction

Research into the interaction of tert-butyl compounds with DNA revealed that the methyl group of tert-butyl compounds, like Methyl tert‐butyl ether (MTBE) and tert-butyl alcohol (TBA), forms adducts with DNA in mice. This process occurs in various organs and highlights the chemical reactivity and potential biological implications of tert-butyl compounds in mammalian systems, potentially including tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate (Yuan et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDFJCRLZNCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736490
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

CAS RN

1233323-55-1
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.